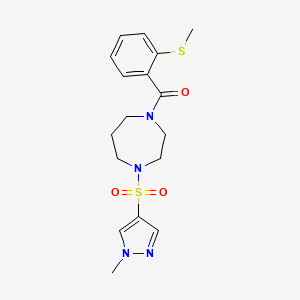

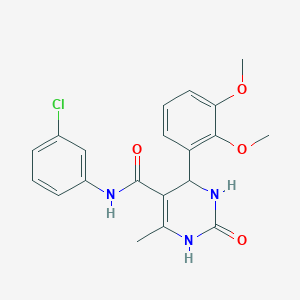

![molecular formula C8H5Cl2F3O2S B2642162 [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 2353462-34-5](/img/structure/B2642162.png)

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2353462-34-5 . It has a molecular weight of 293.09 and its IUPAC name is (3-chloro-4-(trifluoromethyl)phenyl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2F3O2S/c9-7-3-5(4-16(10,14)15)1-2-6(7)8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Synthesis and Decomposition Studies

- Research conducted by Zhu and Desmarteau (1993) involved the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, prepared by treating tris((trifluoromethyl)sulfonyl)methane with benzenediazonium chloride. This highlights the utility of related compounds in the synthesis of complex organic molecules (Zhu & Desmarteau, 1993).

Reactions with Other Compounds

- Craig, Jones, and Rowlands (2000) demonstrated the use of lithiated (phenylsulfonyl)methane in reactions with enantiomerically pure N-diphenylphosphinylaziridines, leading to the formation of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines. This indicates its potential in facilitating specific organic reactions (Craig, Jones, & Rowlands, 2000).

Preparation Methods

- Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6. This process demonstrates the adaptability of methanesulfonyl chloride derivatives in producing isotopically labeled compounds (Hanai & Okuda, 1977).

Molecular Structure Studies

- The molecular structure of methane sulfonyl chloride in vapors was studied by Hargittai and Hargittai (1973) using electron diffraction. This type of research provides valuable insights into the molecular configurations of such compounds (Hargittai & Hargittai, 1973).

Spectroscopic and Structural Analyses

- Studies such as those conducted by Binkowska et al. (2001) on the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene highlight the role of these compounds in understanding complex molecular interactions and structures (Binkowska et al., 2001).

Polymer Modification

- Buchan and Cameron (1978) explored the addition of methanesulphenyl chloride to cis-1,4-polybutadiene, indicating the potential of such compounds in modifying the properties of polymers (Buchan & Cameron, 1978).

Electrochemical Properties

- Su, Winnick, and Kohl (2001) studied the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid, suggesting applications in energy storage and conversion technologies (Su, Winnick, & Kohl, 2001).

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . It should be stored in a well-ventilated place and kept in a tightly closed container .

Propriétés

IUPAC Name |

[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O2S/c9-7-3-5(4-16(10,14)15)1-2-6(7)8(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSLSTJPIYRZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

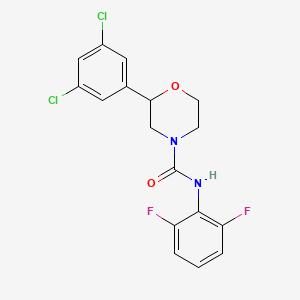

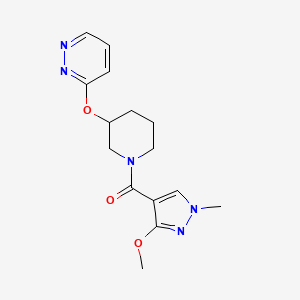

![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)

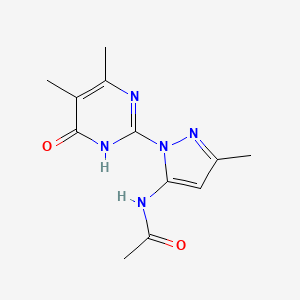

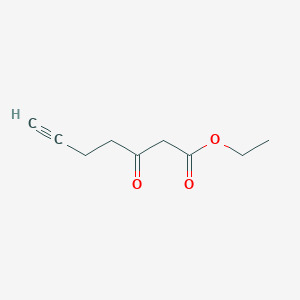

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)

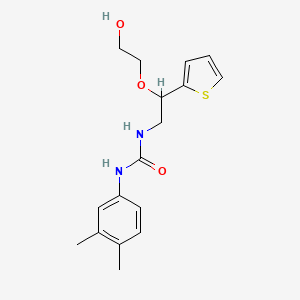

![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)

![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)

![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)